![molecular formula C17H28N2O2 B2395678 tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate CAS No. 1697288-42-8](/img/structure/B2395678.png)
tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate, commonly known as tBu-MPTP, is a chemical compound that has been used in scientific research for several years. It belongs to the class of carbamates and is synthesized using various methods.
Mechanism of Action
The mechanism of action of tBu-MPTP involves the conversion of the compound to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons through the dopamine transporter. Once inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species and ultimately, the degeneration of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tBu-MPTP are similar to those observed in Parkinson's disease. The degeneration of dopaminergic neurons leads to a decrease in dopamine levels in the brain, which results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. In addition, tBu-MPTP has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using tBu-MPTP in lab experiments is its selectivity for dopaminergic neurons. This allows researchers to specifically target these neurons and study their degeneration. In addition, tBu-MPTP is a well-established model of Parkinson's disease, and therefore, the results obtained from experiments using tBu-MPTP can be compared to results obtained from experiments using other models of the disease.
However, there are also limitations to using tBu-MPTP in lab experiments. One limitation is that the degeneration of dopaminergic neurons induced by tBu-MPTP is rapid and severe, which may not accurately reflect the slower and more gradual degeneration observed in Parkinson's disease patients. In addition, tBu-MPTP is a neurotoxin and therefore, caution must be taken when handling and using the compound.
Future Directions
Several future directions for research using tBu-MPTP include:
1. Studying the role of oxidative stress and inflammation in the degeneration of dopaminergic neurons induced by tBu-MPTP.
2. Developing new treatments for Parkinson's disease based on the mechanism of action of tBu-MPTP.
3. Investigating the use of tBu-MPTP as a model for other neurodegenerative diseases.
4. Exploring the potential of tBu-MPTP as a tool for studying the function of dopaminergic neurons in the brain.
Conclusion:
In conclusion, tBu-MPTP is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. It is a selective neurotoxin that targets dopaminergic neurons in the brain, leading to their degeneration. tBu-MPTP has several advantages and limitations for lab experiments, and several future directions for research using tBu-MPTP have been identified.
Synthesis Methods
The synthesis of tBu-MPTP can be achieved through several methods. One of the most commonly used methods involves the reaction of tert-butylamine and N-(2-methyl-1-phenylethyl)propan-2-amine with chloroformate. This method has been modified by several researchers to improve the yield and purity of the compound.
Scientific Research Applications
TBu-MPTP has been used in scientific research to study the effects of Parkinson's disease. It is a selective neurotoxin that targets dopaminergic neurons in the brain, leading to the degeneration of these neurons. This degeneration is similar to the degeneration observed in Parkinson's disease patients. Therefore, tBu-MPTP has been used as a model to study Parkinson's disease and to test potential treatments for the disease.
properties
IUPAC Name |
tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-13(14-10-8-7-9-11-14)18-12-17(5,6)19-15(20)21-16(2,3)4/h7-11,13,18H,12H2,1-6H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLCTZQGQIABPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(C)(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

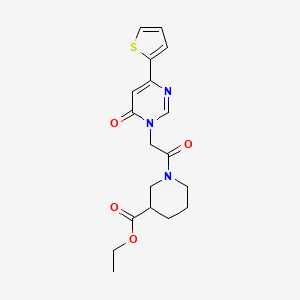
![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)
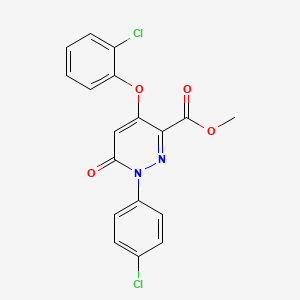
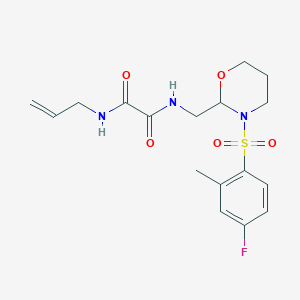


![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate](/img/structure/B2395606.png)
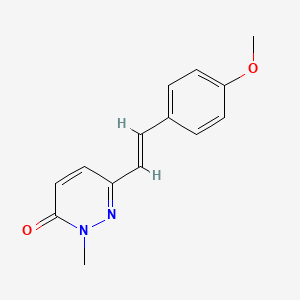
![N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2395609.png)


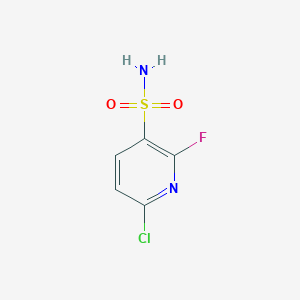
![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)